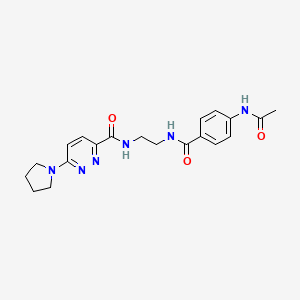

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

描述

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 6-position pyrrolidin-1-yl substituent and a 4-acetamidobenzamido ethyl group appended to the carboxamide nitrogen. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their ability to modulate biological targets through hydrogen bonding and π-stacking interactions.

属性

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-14(27)23-16-6-4-15(5-7-16)19(28)21-10-11-22-20(29)17-8-9-18(25-24-17)26-12-2-3-13-26/h4-9H,2-3,10-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCKTLXREQZDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O3 |

| Molecular Weight | 344.41 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)N(c1ccc(cc1)C(=O)N)CCN2CCCC2c3cnc(nc3C(=O)N)C(=O)N |

The compound acts primarily as a TNIK inhibitor , which plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of TNIK has been linked to the suppression of cancer cell growth, making this compound a candidate for cancer therapy.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity:

- TNIK Inhibition : The compound effectively inhibits TNIK activity, leading to reduced signaling pathways associated with cancer cell proliferation.

- Cell Viability Assays : In various cancer cell lines, the compound demonstrated IC50 values indicating potent cytotoxicity. For example, in breast cancer cell lines, an IC50 value of approximately 15 µM was observed.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the acetamido and pyrrolidinyl groups can enhance or diminish the inhibitory effects on TNIK. Compounds with larger substituents on the benzamide moiety generally showed increased potency.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups.

- Colorectal Carcinoma Model : Another case study demonstrated that this compound could restore E-cadherin expression in colorectal carcinoma cells, thereby reducing invasion and metastasis.

相似化合物的比较

Core Structure and Substituent Analysis

The compound’s pyridazine core distinguishes it from pyrimidine derivatives (e.g., ’s pyrimidin-4(3H)-ones) but shares similarities with imidazo[1,2-b]pyridazines (). Key structural comparisons include:

Key Observations :

- Pyridazine vs.

- Pyrrolidine Substituents : The pyrrolidin-1-yl group is a common feature in antimicrobial () and Trk-targeting () compounds. Its conformational flexibility may improve target engagement.

- Amide Modifications : The target compound’s 4-acetamidobenzamido ethyl chain introduces hydrophilicity, contrasting with ’s lipophilic fluorophenyl group, which may influence blood-brain barrier penetration or solubility .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The pyrrolidine ring’s susceptibility to oxidative metabolism could be a limitation shared with ’s compounds, necessitating structural optimization .

常见问题

Basic: What synthetic strategies are employed to synthesize N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling 4-acetamidobenzoic acid derivatives with ethylenediamine intermediates using carbodiimides (e.g., EDC/HOBt) or uronium-based reagents (e.g., HATU/DIPEA) to form the acetamidobenzamido-ethyl moiety .

- Pyridazine functionalization : Introducing the pyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions on a pre-formed 6-halopyridazine scaffold .

- Final assembly : Sequential protection/deprotection steps (e.g., tert-butyl groups for amines) to ensure regioselective coupling .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:

- Comparative SAR studies : Synthesizing analogs with systematic modifications (e.g., replacing pyrrolidine with piperidine) to isolate structural contributors to activity .

- Computational docking : Modeling interactions with target proteins (e.g., kinases) to rationalize activity differences .

- Standardized bioassays : Replicating studies under controlled conditions (e.g., pH, cell lines) to minimize experimental variability .

Basic: Which analytical techniques confirm the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates connectivity of the pyrrolidine, pyridazine, and benzamido groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+/ESI− modes) .

- X-ray crystallography : Resolves crystal packing and stereochemistry (if crystalline forms are obtainable) .

- HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Advanced: How can reaction conditions be optimized for high-yield amide bond formation?

- Coupling reagents : HATU or PyBOP in DMF improves efficiency over classical carbodiimides .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility .

- Temperature control : Room temperature or mild heating (40–50°C) minimizes side reactions .

- Real-time monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .

Basic: What are the solubility and stability profiles of this compound?

- Solubility : Highly soluble in DMSO (>50 mM) and ethanol, but limited in aqueous buffers (<0.1 mM) .

- Stability : Stable at −20°C under inert atmosphere for >6 months. Degrades at pH <3 or >10 due to hydrolysis of the acetamido group .

Advanced: What strategies enhance target binding affinity via pyrrolidine modification?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) on pyrrolidine improves binding to hydrophobic enzyme pockets .

- Stereochemical control : Enantioselective synthesis of (R)- or (S)-pyrrolidine derivatives to match chiral binding sites .

- Bioisosteric replacement : Swapping pyrrolidine with morpholine or piperazine to balance lipophilicity and hydrogen-bonding capacity .

Basic: How is the compound’s stability assessed under physiological conditions?

- In vitro stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, followed by HPLC quantification of degradation products over 24–72 hours .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) to test photodegradation .

Advanced: How do researchers validate target engagement in cellular models?

- Radiolabeled analogs : Incorporate isotopes (e.g., 3H, 14C) for binding assays .

- Fluorescence polarization : Tagged derivatives quantify target protein interactions in live cells .

- Knockdown/knockout models : CRISPR/Cas9-mediated gene silencing of putative targets to confirm mechanism .

Basic: What are the compound’s key spectral characteristics?

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

- UV-Vis : Absorption maxima at 270–290 nm (pyridazine π→π* transitions) .

Advanced: How can metabolic instability be addressed during lead optimization?

- Prodrug design : Mask polar groups (e.g., acetamido) with ester linkers for improved bioavailability .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., pyrrolidine oxidation) using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。